![molecular formula C18H20FNO2 B3393131 (R)-2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]propanoic Acid CAS No. 1923836-34-3](/img/structure/B3393131.png)
(R)-2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]propanoic Acid
Overview
Description
(R)-2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]propanoic Acid, also known as FQPA, is a synthetic compound used in scientific research. It belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been shown to have potential therapeutic effects in various conditions.
Mechanism of Action
(R)-2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]propanoic Acid exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. By reducing inflammation, this compound may help to alleviate symptoms associated with various diseases.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, this compound has been shown to have other biochemical and physiological effects. It has been shown to modulate the activity of various neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and behavior. This compound has also been shown to have antioxidant properties, which may help to protect against oxidative stress and cellular damage.
Advantages and Limitations for Lab Experiments
One advantage of using (R)-2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]propanoic Acid in lab experiments is its well-established mechanism of action and potential therapeutic effects. However, one limitation is that this compound may have off-target effects, which could complicate the interpretation of results.
Future Directions
There are several future directions for research on (R)-2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]propanoic Acid. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the treatment of cancer, as this compound has been shown to have anti-tumor effects in preclinical studies. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
Scientific Research Applications
(R)-2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]propanoic Acid has been extensively studied for its potential therapeutic effects in various conditions, including Alzheimer's disease, Parkinson's disease, and cancer. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of these diseases.
properties
IUPAC Name |
(2R)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO2/c1-11(18(21)22)12-2-4-13(5-3-12)15-8-9-20-17-7-6-14(19)10-16(15)17/h6-13H,2-5H2,1H3,(H,21,22)/t11-,12?,13?/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZXXZVCXUTECU-PNESKVBLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501169311 | |
Record name | cis-(αR)-4-(6-Fluoro-4-quinolinyl)-α-methylcyclohexaneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501169311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1923836-34-3 | |
Record name | cis-(αR)-4-(6-Fluoro-4-quinolinyl)-α-methylcyclohexaneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501169311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.